Melting Point Differentiation: N-(2-Chlorobenzyl)-2-cyanoacetamide vs. N-(4-Chlorobenzyl)-2-cyanoacetamide Positional Isomer
N-(2-Chlorobenzyl)-2-cyanoacetamide exhibits a melting point of 108–109 °C, which is substantially lower than the 145–146 °C reported for its positional isomer, N-(4-chlorobenzyl)-2-cyanoacetamide (CAS 66158-49-4) . This 37 °C difference reflects the distinct crystal packing forces imposed by ortho vs. para chloro substitution. The lower melting point of the ortho isomer may facilitate processing in melt-based formulation or reaction steps that require a liquid phase at moderate temperatures.
| Evidence Dimension | Melting point (solid state thermal property) |
|---|---|
| Target Compound Data | 108–109 °C |
| Comparator Or Baseline | N-(4-chlorobenzyl)-2-cyanoacetamide: 145–146 °C |
| Quantified Difference | Δ ≈ 37 °C lower |
| Conditions | Standard melting point determination (literature values) |
Why This Matters
The distinct melting point enables unambiguous identification and purity assessment via differential scanning calorimetry (DSC) or mixed melting point analysis, and the lower melting point may confer practical advantages in certain melt-processing workflows.
